1-Isopropyl-1H-pyrrol-2(5H)-one
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Overview
Description
2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- is a heterocyclic organic compound that belongs to the family of pyrrolidinones. This compound features a five-membered lactam ring containing four carbon atoms and one nitrogen atom. It is known for its significant structural role in various bioactive natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the compound from readily available synthetic precursors . Another method includes the reaction of five-membered lactone precursors with ammonia or amines, as well as reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that minimize the number of reaction steps. For instance, the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a related compound, has been accomplished through a four-step process that includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate. The reactions are typically carried out under mild conditions to ensure high yields and minimal by-products .
Major Products Formed
The major products formed from these reactions include polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which exhibit a broad spectrum of pharmacological activities such as anticancer, antibacterial, and anti-inflammatory properties .
Scientific Research Applications
2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- has numerous scientific research applications across various fields:
Chemistry: It serves as a building block for synthesizing complex molecular structures and bioactive compounds.
Biology: The compound is used in the study of enzyme inhibitors and protein-protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . Additionally, the compound exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydro-2H-pyrrol-2-one: A closely related compound with similar structural features and biological activities.
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Another derivative known for its anticancer and antimicrobial properties.
Uniqueness
2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- stands out due to its unique structural modifications, which enhance its pharmacological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H11NO |
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Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-propan-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H11NO/c1-6(2)8-5-3-4-7(8)9/h3-4,6H,5H2,1-2H3 |
InChI Key |
ICEWACHGGQESMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC=CC1=O |
Origin of Product |
United States |
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